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Compound of Interest

Compound Name: Tris(ethylenediamine)cobalt(l1l)

Cat. No.: B086008

An In-depth Technical Guide on the Electronic Configuration and d-d Transitions of
Tris(ethylenediamine)cobalt(lll)

Introduction

The tris(ethylenediamine)cobalt(lll) cation, [Co(en)3]3+, is a classic example of an
octahedral coordination complex that has been pivotal in the development of coordination
chemistry, particularly in the areas of stereochemistry and electronic spectroscopy. Its kinetic
inertness and distinct spectroscopic features make it an ideal model system for studying the
principles of Ligand Field Theory. This guide provides a detailed examination of the electronic
structure and the nature of the d-d electronic transitions that characterize this complex.

Electronic Configuration of [Co(en)3]3+
Determination of Cobalt's Oxidation State and d-
Electron Count

The central metal ion in the complex is cobalt. The ethylenediamine ligand (en), with the
formula H2ZNCH2CH2NH2, is a neutral bidentate ligand, meaning it has no charge and binds to
the metal at two points. Given that the overall charge of the complex ion is +3, the oxidation
state of cobalt must also be +3.

A neutral cobalt atom has the electron configuration [Ar] 3d’ 4s2. To form the Co3* ion, it loses
three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electron
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configuration of [Ar] 3d°®.

Ligand Field Theory and Orbital Splitting

In an isolated gaseous Co2* ion, the five 3d orbitals are degenerate (have the same energy).
However, when surrounded by six nitrogen donor atoms from the three ethylenediamine
ligands in an octahedral arrangement, the degeneracy is lifted. According to Ligand Field
Theory, the d-orbitals split into two distinct energy levels: a lower-energy set of three orbitals
(t2g) and a higher-energy set of two orbitals (eg). The energy separation between these levels
is denoted as Ao (the octahedral field splitting parameter).

Ethylenediamine is classified as a strong-field ligand in the spectrochemical series. Strong-field
ligands cause a large energy separation (Ao) between the t2g and eg orbitals. For a d® metal
ion like Co3*, this large Ao is greater than the spin-pairing energy (P), which is the energy
required to pair two electrons in the same orbital. Consequently, it is energetically more
favorable for the electrons to fill the lower-energy t2g orbitals completely before occupying the
higher-energy eg orbitals. This results in a low-spin electronic configuration.

The ground state electronic configuration for [Co(en)3]3+ is therefore t2g® eg®. As all six d-
electrons are paired in the t2g orbitals, the complex is diamagnetic.
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Figure 1: d-Orbital Splitting in an Octahedral Ligand Field.

d-d Electronic Transitions
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The characteristic yellow-orange color of [Co(en)3]3+ solutions is due to the absorption of light
in the visible region of the electromagnetic spectrum. This absorption corresponds to the
promotion of an electron from the filled tzg orbitals to the empty eg orbitals. These are known
as d-d transitions.

Selection Rules and Transition Assignments

For a low-spin d® complex like [Co(en)3]3+, the ground state term symbol is *A1g. According to
the Tanabe-Sugano diagram for a d® octahedral complex, there are two spin-allowed electronic
transitions from the ground state:

e Aig - Tag
e 1A1g — T2g

These transitions are "spin-allowed" because the spin multiplicity (the superscript 1) does not
change. However, they are formally "Laporte-forbidden" because they involve a transition
between orbitals of the same parity (g — g, from gerade). The transitions become weakly
allowed through vibronic coupling, which momentarily breaks the centrosymmetry of the
molecule. This results in molar absorptivity (¢) values that are typically in the range of 50-150 L
mol~—t cm~1.

The UV-Vis absorption spectrum of aqueous [Co(en)3]3+ typically shows two absorption bands
corresponding to these transitions.
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Figure 2: Spin-Allowed Electronic Transitions for Low-Spin d® [Co(en)3]3+.

Quantitative Spectroscopic Data

The following table summarizes representative quantitative data for the d-d absorption bands of
[Co(en)3]3+. Minor variations in the exact peak positions (A_max) and molar absorptivities (g)
are reported in the literature, which can be attributed to differences in experimental conditions
such as solvent and counter-ion.

Wavenumber

Transition A_max (nm) ( 1 € (L mol~* cm™?)
cm-

1A1g - 1Ta1g ~465 ~21,500 ~88

1A1g — 1T2g ~340 ~29,400 ~80

Experimental Protocol: UV-Vis Spectroscopic
Analysis

This section outlines a detailed methodology for the synthesis of
tris(ethylenediamine)cobalt(lll) chloride and the subsequent determination of its absorption
spectrum.

Synthesis of [Co(en)3]CI3
» Dissolution: Dissolve approximately 12 g of cobalt(ll) chloride hexahydrate (CoCl2-:6H20) in
35 mL of deionized water in a 250 mL flask.

o Ligand Addition: In a separate beaker, carefully add 9 mL of ethylenediamine to 25 mL of
deionized water. Add this solution to the cobalt chloride solution while stirring.

o Oxidation: Add approximately 0.5 g of activated charcoal to the flask. Slowly and carefully
add 10 mL of 30% hydrogen peroxide (H202) to the mixture. The H202 acts as the oxidizing
agent to convert Co(ll) to Co(lll). The reaction is exothermic.

o Heating: Gently heat the solution on a hot plate in a fume hood, concentrating the solution by
boiling until the volume is reduced by about half. This also helps to decompose excess

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b086008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydrogen peroxide.

« |solation: Cool the solution in an ice bath. The activated charcoal can be removed by gravity
filtration of the hot solution or left in for the crystallization step. Add 10-15 mL of concentrated
HCI and then ~120 mL of ethanol to precipitate the yellow-orange product.

 Purification: Collect the crude product by vacuum filtration and wash with ethanol, followed
by diethyl ether. The product can be recrystallized from a minimum amount of hot water.

UV-Vis Spectrophotometry

e Preparation of Stock Solution: Accurately weigh approximately 0.1 g of the synthesized
[Co(en)3]CI3 and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to
the mark to create a stock solution of known concentration.

e Preparation of Dilute Solution: Pipette an appropriate volume of the stock solution into a
smaller volumetric flask (e.g., 5 mL into a 50 mL flask) and dilute with deionized water. The
final concentration should be chosen such that the absorbance at A_max is within the optimal
range of the spectrophotometer (typically 0.2 - 1.0).

 Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a cuvette filled with
deionized water as the blank.

e Spectrum Acquisition: Rinse the cuvette with the prepared dilute solution of the complex,
then fill it and place it in the spectrophotometer.

o Data Collection: Scan the absorbance of the solution over a wavelength range of
approximately 300 nm to 600 nm.

e Analysis: Identify the wavelengths of maximum absorbance (A\_max) and record the
corresponding absorbance values. Calculate the molar absorptivity (g) for each peak using
the Beer-Lambert law (A = ebc), where A is the absorbance, b is the path length of the
cuvette (typically 1 cm), and c is the molar concentration of the solution.
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Figure 3: Experimental Workflow for Synthesis and UV-Vis Analysis.
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Conclusion

The tris(ethylenediamine)cobalt(lll) complex is an archetypal system for understanding the
electronic structure of d® transition metal complexes. Its low-spin t2g® eg® configuration, arising
from the strong ligand field of ethylenediamine, dictates its diamagnetic nature and its
characteristic UV-Vis absorption spectrum. The two observed spin-allowed, but Laporte-
forbidden, d-d transitions (*A1g — Tig and *A1g — 1T2Qg) are well-explained by Ligand Field
Theory and provide a clear, experimentally verifiable example of the principles governing the
interaction of light with coordination compounds.

¢ To cite this document: BenchChem. [electronic configuration and d-d transitions of
[Co(en)3]3+]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086008#electronic-configuration-and-d-d-transitions-
of-co-en-3-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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